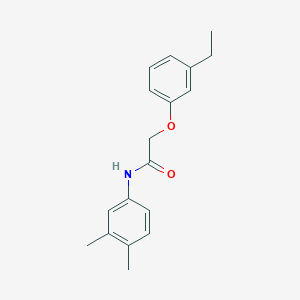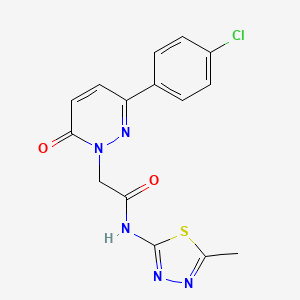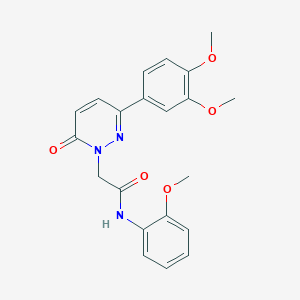![molecular formula C17H18BrFN2 B5686499 1-[(3-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5686499.png)
1-[(3-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine is a compound belonging to the class of phenylpiperazines. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The structure of this compound includes a piperazine ring substituted with a 3-bromophenylmethyl group and a 2-fluorophenyl group, making it a unique molecule with potential biological activities.
Preparation Methods
The synthesis of 1-[(3-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Substitution Reactions: The 3-bromophenylmethyl group and the 2-fluorophenyl group are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or fluorine atoms under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used in biological assays to study receptor binding and activity, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Research: The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. Detailed studies on its binding affinity and receptor selectivity are essential to understand its pharmacological effects fully.
Comparison with Similar Compounds
1-[(3-Bromophenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other phenylpiperazine derivatives, such as:
1-(4-Bromophenyl)piperazine: Similar in structure but lacks the fluorine substitution, which may result in different pharmacological properties.
1-(3-Chloro-4-fluorophenyl)piperazine: Contains a chlorine atom instead of bromine, potentially altering its chemical reactivity and biological activity.
1-(4-Fluorophenyl)piperazine: Lacks the bromine substitution, which may affect its binding affinity and selectivity for specific receptors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2/c18-15-5-3-4-14(12-15)13-20-8-10-21(11-9-20)17-7-2-1-6-16(17)19/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXWUGINWBNQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclohexyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5686425.png)

![4-({2-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686447.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![6-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5686468.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)

![N-ethyl-N-phenyl-4-oxa-1,3,5,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine](/img/structure/B5686485.png)
![rel-(1S,6R)-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5686487.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5686495.png)
![3-[(E)-2-cyclohexylvinyl]-N,N-dimethylbenzamide](/img/structure/B5686517.png)
![4-pyridin-3-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B5686523.png)
